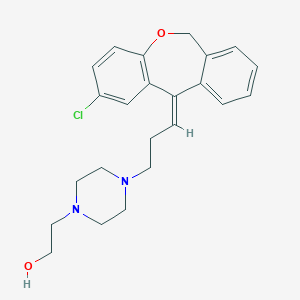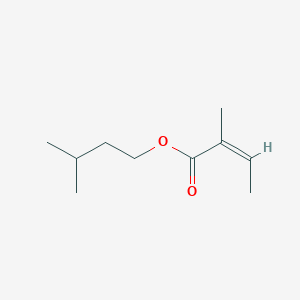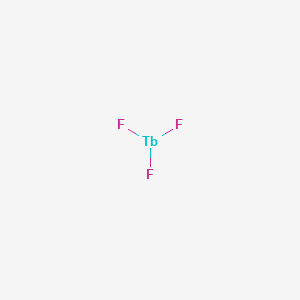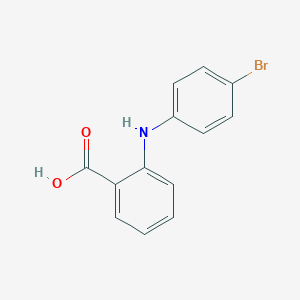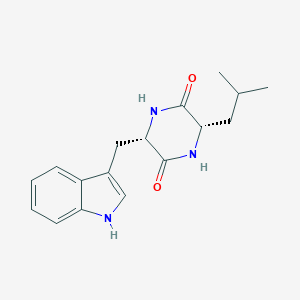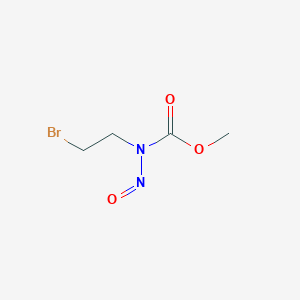
methyl N-(2-bromoethyl)-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that is commonly used in scientific research applications. The compound is known to have anticancer properties and is used in the treatment of various types of cancer.
Mécanisme D'action
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is an alkylating agent that works by adding an alkyl group to DNA, which causes DNA damage and inhibits DNA synthesis. The compound also induces cell death by activating apoptotic pathways.
Effets Biochimiques Et Physiologiques
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce DNA damage and activate apoptotic pathways in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has several advantages for lab experiments. It is a potent alkylating agent that is easy to synthesize and has well-established anticancer properties. However, the compound also has limitations. It is toxic and must be handled with care. It is also highly reactive and can cause DNA damage in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for the use of Methyl N-(2-bromoethyl)-N-nitrosocarbamate in scientific research. One direction is the development of new cancer treatments based on the compound's anticancer properties. Another direction is the study of the compound's mechanism of action and its effects on normal cells. Additionally, the compound could be used in combination with other cancer treatments to enhance their efficacy. Finally, future research could focus on the synthesis of analogs of Methyl N-(2-bromoethyl)-N-nitrosocarbamate with improved properties and reduced toxicity.
Méthodes De Synthèse
Methyl N-(2-bromoethyl)-N-nitrosocarbamate can be synthesized by reacting N-nitrosocarbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction produces Methyl N-(2-bromoethyl)-N-nitrosocarbamate as a white crystalline solid.
Applications De Recherche Scientifique
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is widely used in scientific research for its anticancer properties. It has been shown to inhibit DNA synthesis and induce cell death in cancer cells. The compound is also used in the development of new cancer treatments and in the study of cancer biology.
Propriétés
Numéro CAS |
13589-14-5 |
|---|---|
Nom du produit |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
Formule moléculaire |
C4H7BrN2O3 |
Poids moléculaire |
211.01 g/mol |
Nom IUPAC |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7BrN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
Clé InChI |
BIMUCHJYADMVTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCBr)N=O |
SMILES canonique |
COC(=O)N(CCBr)N=O |
Synonymes |
N-(2-Bromoethyl)-N-nitrosocarbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



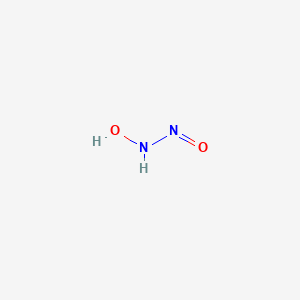
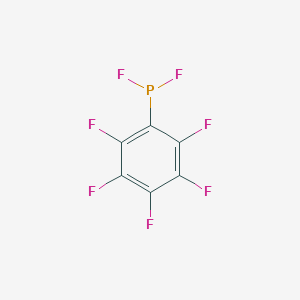

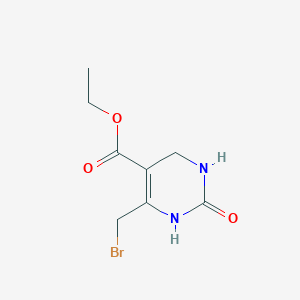

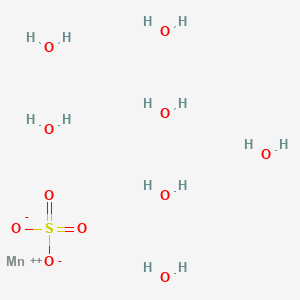
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
